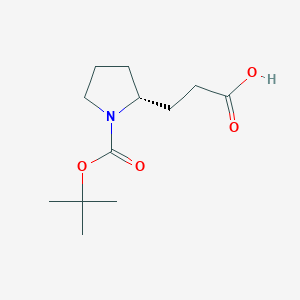

N-Boc-(R)-3-(pyrrolidin-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

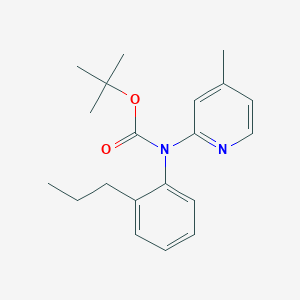

“N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid”, also known as “®-1-Boc-3-pyrrolidinecarboxylic acid” or “N-Boc-L-β-proline”, is a chemical compound with the empirical formula C10H17NO4 . It is a heterocyclic building block used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid” is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC@HC(O)=O . The InChI key for this compound is HRMRQBJUFWFQLX-SSDOTTSWSA-N . Physical And Chemical Properties Analysis

“N-Boc-®-3-(pyrrolidin-2-yl)propanoic acid” is a powder with a melting point of 138-143 °C . It has an optical activity of [α]/D -15.0, c = 0.5% in chloroform . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Enantioselective Synthesis

Enantioselective synthesis utilizing N-Boc-(R)-3-(pyrrolidin-2-yl)propanoic acid is a significant area of interest, with applications in creating complex molecules with high enantiomeric purity. For instance, the palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, allowing for the efficient synthesis of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. This method is instrumental in the convergent and reliable preparation of a broad range of functionalized 2-aryl-N-Boc-pyrrolidines, showcasing its utility in creating stereochemically complex structures (Campos et al., 2006).

Polymerization Catalysts

Another intriguing application is in the field of polymer science, where boric acid and its derivatives have been explored as biocatalysts for the ring-opening polymerization (ROP) of ε-caprolactone and other cyclic esters. Such studies highlight the potential of using N-Boc-(R)-3-(pyrrolidin-2-yl)propanoic acid-related chemistry in developing environmentally friendly polymerization processes, indicating a move towards more sustainable and metal-free catalysis systems (Ren et al., 2015).

Synthesis of Heterocycles

The compound also finds application in the synthesis of heterocycles, such as the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution. This showcases its versatility in constructing complex, ring-based structures that are prevalent in many bioactive molecules and pharmaceuticals (Seki et al., 2012).

Safety and Hazards

properties

IUPAC Name |

3-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERVFXLPVTWCHS-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2884972.png)

![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)

![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)

![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2884986.png)

![4-Chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2884987.png)